molecular formula C21H22N4OS B2610472 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone CAS No. 2034521-84-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone

Cat. No.: B2610472
CAS No.: 2034521-84-9
M. Wt: 378.49
InChI Key: VJWDHBJWUJDIOA-UHFFFAOYSA-N
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Description

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to two distinct heterocyclic moieties:

  • Azetidine ring substituted with a 6,7-dihydrothieno[3,2-c]pyridinyl group.
  • Phenyl group functionalized with a 1H-imidazol-1-ylmethyl substituent.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(17-3-1-16(2-4-17)11-23-9-7-22-15-23)25-13-19(14-25)24-8-5-20-18(12-24)6-10-27-20/h1-4,6-7,9-10,15,19H,5,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDHBJWUJDIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone, often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article details its biological activity based on diverse research findings and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates an imidazole ring, a thieno[3,2-c]pyridine moiety, and an azetidine ring. The imidazole ring is known for its role in various biological activities due to its ability to participate in hydrogen bonding and coordination with metal ions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives of imidazole have shown significant efficacy against renal cell carcinoma (RCC) cell lines. In a study evaluating various imidazolylpyrrolone derivatives, two compounds exhibited IC50 values in the low micromolar range against A498 and 786-O cell lines, demonstrating a promising selectivity index compared to non-neoplastic kidney cells .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index
5gA49810High
5k786-O30Moderate

Enzyme Inhibition

Imidazole derivatives are also recognized for their inhibitory effects on carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases. A study reported the synthesis and biological evaluation of novel imidazole derivatives as CA inhibitors, specifically targeting hCA IX and XII isoforms associated with tumorigenesis . The most potent inhibitors demonstrated significant binding affinity to the active sites of these enzymes.

Table 2: CA Inhibition Potency of Imidazole Derivatives

Compound IDhCA IsoformInhibition (%)
5bhCA IX85
5dhCA XII90

The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. The presence of the imidazole ring enhances its ability to interact with biological macromolecules, potentially leading to altered cellular responses.

Case Studies

  • Renal Cell Carcinoma Study : In a recent investigation involving multiple imidazole derivatives, compounds similar to our target compound were tested against RCC cell lines. The study found that specific substitutions on the imidazole ring significantly influenced cytotoxicity profiles. Compounds with a phenyl group adjacent to the imidazole showed enhanced activity compared to those without .
  • Carbonic Anhydrase Inhibition : Another study focused on the design of imidazole-containing compounds as selective inhibitors for hCA IX. The results indicated that modifications in the substituents could lead to improved selectivity and potency against tumor-associated isoforms compared to non-tumor isoforms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining azetidine, thienopyridine, and imidazole groups. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Key Differences Potential Bioactivity
Target Compound Azetidine-thienopyridine + imidazole-phenyl C₂₄H₂₃N₅OS Unique azetidine-thienopyridine linkage Hypothesized kinase inhibition (based on thienopyridine analogs)
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone () Methanone core with imidazole and thienopyridine C₁₁H₁₁N₃OS Lacks azetidine and phenyl groups Antifungal/antiviral activity (common in imidazole derivatives)
4-[Amino(3-methylphenyl)methylidene]-2-(3-methylphenyl)-1H-imidazol-5(4H)-one () Imidazol-5-one core with phenyl substituents C₁₈H₁₇N₃O No azetidine or thienopyridine Antimicrobial/antioxidant activity

Key Observations:

Azetidine vs.

Thienopyridine Contribution: Thienopyridine moieties are associated with kinase inhibition (e.g., anti-cancer applications), suggesting the target compound could share this activity .

Imidazole Functionality : Imidazole groups are ubiquitous in antifungal agents (e.g., clotrimazole analogs), but the phenyl-imidazolemethyl group in the target compound may alter solubility and membrane permeability compared to simpler imidazole derivatives .

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from related molecules:

  • Synthetic Feasibility : The compound’s complexity suggests multi-step synthesis involving azetidine ring formation and Suzuki-Miyaura coupling for aryl-imidazole linkage, similar to methods for ’s compound .
  • Bioactivity Predictions: The hybrid structure may synergize the anti-proliferative effects of thienopyridines (e.g., dasatinib analogs) with the antimicrobial properties of imidazoles, though in vitro validation is required .

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